3-Penten-2-one, 4-bromo-

Description

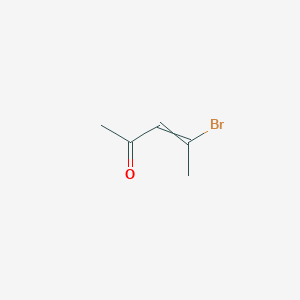

4-Bromo-3-penten-2-one (CAS: 872885-28-4) is a brominated derivative of 3-penten-2-one, with the molecular formula C₅H₆BrF₃O and a molecular weight of 283.085 g/mol . Its structure includes a bromine atom at the 4-position, a trifluoromethyl group at the 5-position, and a cyclopentenyl substituent, making it distinct from simpler analogs like 3-penten-2-one (C₅H₈O, MW: 84.1164 g/mol) .

Properties

CAS No. |

80356-20-3 |

|---|---|

Molecular Formula |

C5H7BrO |

Molecular Weight |

163.01 g/mol |

IUPAC Name |

4-bromopent-3-en-2-one |

InChI |

InChI=1S/C5H7BrO/c1-4(6)3-5(2)7/h3H,1-2H3 |

InChI Key |

SFEGAWKULWWXCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 3-Penten-2-one: One common method to prepare 3-Penten-2-one, 4-bromo- involves the bromination of 3-Penten-2-one. This reaction typically uses bromine (Br2) as the brominating agent in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Penten-2-one, 4-bromo- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).

Addition Reactions: The compound can participate in addition reactions with halogens (e.g., Br2, Cl2) to form dihalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and sodium thiolate (NaSR) for thiolation.

Addition Reactions: Bromine (Br2) or chlorine (Cl2) in solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) are used for halogen addition reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

Organic Synthesis: 3-Penten-2-one, 4-bromo- is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Biochemical Studies: The compound is used in biochemical research to study enzyme-catalyzed reactions involving halogenated substrates.

Industry:

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Properties

3-Penten-2-One vs. 4-Penten-2-One :

- 3-Penten-2-one has a smaller HOMO-LUMO gap (by 1.12 eV) than 4-penten-2-one due to enhanced p-electron delocalization across the α,β-unsaturated carbonyl system . Both isomers exhibit similar polarizability due to identical atomic compositions and molecular sizes .

- Impact of Bromination : Bromine substitution in 4-bromo-3-penten-2-one introduces electronegative and steric effects, likely increasing the HOMO-LUMO gap compared to the parent compound. This reduces electron mobility but enhances electrophilic reactivity at the carbonyl group .

- Criegee Intermediates: 3-Penten-2-one oxide, a Criegee intermediate (CI), exhibits extended π-conjugation, shifting its first π→π* transition to longer wavelengths (~50 nm) compared to simpler CIs like CH₃CHOO .

Reactivity and Chemical Behavior

Bromination Reactions :

- Biological Activity: 3-Penten-2-one’s α,β-unsaturated carbonyl group enables anti-inflammatory activity by inducing heme oxygenase-1 (HO-1) in macrophages, unlike 2-pentanone or 2-pentene, which lack this conjugated system . Bromination may modulate cytotoxicity or HO-1 induction efficiency due to altered electrophilicity .

Physical and Thermodynamic Properties

- Volatility and Flavor Contributions: 3-Penten-2-one contributes a fruity aroma in roasted coffee, while 4-methyl-3-penten-2-one (CAS: 141-79-7) exhibits a boiling point of 220.3 K and is used in flavor chemistry .

Thermodynamic Data :

Data Tables

Table 1: Molecular and Electronic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | HOMO-LUMO Gap (eV) | Key Substituents |

|---|---|---|---|---|

| 3-Penten-2-one | C₅H₈O | 84.1164 | 1.12 (smaller) | α,β-unsaturated carbonyl |

| 4-Penten-2-one | C₅H₈O | 84.1164 | 2.24 | Isolated carbonyl |

| 4-Bromo-3-penten-2-one | C₅H₆BrF₃O | 283.085 | N/A | Br, CF₃, cyclopentenyl |

Research Findings and Implications

- Atmospheric Relevance : 3-Penten-2-one oxide, a five-carbon CI, decays to OH radicals, impacting tropospheric ozone formation. Brominated derivatives may alter reaction pathways due to heavier halogen atoms .

- Synthetic Utility : Bromination of 3-penten-2-one introduces sites for further functionalization, enabling access to complex molecules like spin-labeling reagents (e.g., brominated pyrroline derivatives) .

- Biological Modulation : The α,β-unsaturated carbonyl motif in 3-penten-2-one is critical for anti-inflammatory activity; bromination may enhance or reduce this effect depending on substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.